3-Aminoheptan-2-one hydrochloride
Description
3-Aminoheptan-2-one hydrochloride is an organic compound featuring a seven-carbon heptane backbone with an amino group (-NH₂) at position 3 and a ketone group (-C=O) at position 2, forming a hydrochloride salt. Its molecular formula is inferred as C₇H₁₄ClNO, with a calculated molecular weight of 165.66 g/mol. Its structural features—a ketone and amino group—make it a candidate for studying reactivity, solubility, and stability in comparison to analogs .
Properties
CAS No. |
5467-73-2 |
|---|---|
Molecular Formula |
C7H16ClNO |
Molecular Weight |
165.66 g/mol |
IUPAC Name |
3-aminoheptan-2-one;hydrochloride |
InChI |
InChI=1S/C7H15NO.ClH/c1-3-4-5-7(8)6(2)9;/h7H,3-5,8H2,1-2H3;1H |
InChI Key |
HYDREVXISWHJAH-UHFFFAOYSA-N |
SMILES |
CCCCC(C(=O)C)N.Cl |
Canonical SMILES |
CCCCC(C(=O)C)N.Cl |
sequence |
X |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Aminoheptan-2-one hydrochloride can be synthesized through several methods. One common approach involves the reaction of 2-aminoheptane with a ketone under acidic conditions to form the desired product. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The product is then purified through crystallization or other separation techniques to obtain the hydrochloride salt in high purity .
Chemical Reactions Analysis
Types of Reactions
3-Aminoheptan-2-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like acyl chlorides or anhydrides are used for acylation reactions
Major Products Formed
Oxidation: Oximes, nitriles.
Reduction: Secondary alcohols.
Substitution: Amides, substituted amines
Scientific Research Applications
3-Aminoheptan-2-one hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: Utilized in the production of pharmaceuticals and fine chemicals
Mechanism of Action
The mechanism of action of 3-aminoheptan-2-one hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ketone group can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Isomers: Positional Variations
(S)-2-Aminoheptan-3-one Hydrochloride ()
- Molecular Formula: C₇H₁₆ClNO
- Molecular Weight : 165.66 g/mol
- Key Differences: The amino and ketone groups are reversed (amino at C2, ketone at C3).
- Synthesis and Purity : Available in high-purity grades (99%–99.999%) and customizable syntheses, suggesting industrial relevance .
3-Aminoheptan-2-ol Hydrochloride ()
- Molecular Formula: C₇H₁₈ClNO
- Molecular Weight : 167.68 g/mol
- Key Differences : The ketone is replaced by a hydroxyl group (-OH), increasing hydrogen bonding capacity. This substitution raises the boiling point and aqueous solubility compared to the ketone-containing target compound. Storage conditions (e.g., -20°C) may indicate sensitivity to degradation .
Functional Group Analogs
Methyl 7-Aminoheptanoate Hydrochloride ()
- Similarity Score : 0.77
- Key Differences: An ester (-COOCH₃) replaces the ketone, reducing electrophilicity at the carbonyl carbon. This structural change impacts reactivity in nucleophilic acyl substitution reactions and solubility in non-polar solvents .
3-Aminodihydrofuran-2(3H)-one Hydrochloride ()
Pharmacologically Relevant Hydrochloride Salts
- Memantine Hydrochloride (): A adamantane-derived NMDA receptor antagonist. Unlike the target compound, its bulky structure and tertiary amino group enhance blood-brain barrier penetration .
- Tapentadol Hydrochloride (): Combines opioid agonism and norepinephrine reuptake inhibition. Its complex heterocyclic structure contrasts with the simplicity of the target’s linear chain .
Data Tables: Structural and Physical Properties
Table 1. Comparative Analysis of Key Compounds
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